5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid

Physicochemical Properties Fragment-Based Drug Design CNS Drug-Likeness

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS 1505032-22-3; synonym 5-(2-methylpyrrolidin-1-yl)nicotinic acid) is a heterocyclic building block that fuses a pyridine-3-carboxylic acid core with a 2-methyl-substituted pyrrolidine ring at the 5-position. With a molecular formula of C₁₁H₁₄N₂O₂ (MW 206.24 g·mol⁻¹) and a calculated logP of approximately 0.2, the compound occupies a physicochemical space distinct from both unsubstituted pyrrolidine analogs (MW 192.21 g·mol⁻¹) and nicotine-like molecules.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B12436539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1CCCN1C2=CN=CC(=C2)C(=O)O
InChIInChI=1S/C11H14N2O2/c1-8-3-2-4-13(8)10-5-9(11(14)15)6-12-7-10/h5-8H,2-4H2,1H3,(H,14,15)
InChIKeyMHNPCEWKXCPYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic Acid: Procurement-Relevant Scaffold Overview for Nicotinic Acid-Derived Fragment Libraries


5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS 1505032-22-3; synonym 5-(2-methylpyrrolidin-1-yl)nicotinic acid) is a heterocyclic building block that fuses a pyridine-3-carboxylic acid core with a 2-methyl-substituted pyrrolidine ring at the 5-position . With a molecular formula of C₁₁H₁₄N₂O₂ (MW 206.24 g·mol⁻¹) and a calculated logP of approximately 0.2, the compound occupies a physicochemical space distinct from both unsubstituted pyrrolidine analogs (MW 192.21 g·mol⁻¹) and nicotine-like molecules . Its primary utility in procurement contexts is as a versatile fragment or intermediate for structure–activity relationship (SAR) studies targeting nicotinic acetylcholine receptors (nAChRs), dipeptidyl peptidase IV (DPP-IV), and other biological targets, where the 2-methyl group on the pyrrolidine ring introduces a defined steric and stereoelectronic perturbation relative to simpler analogs [1].

Why Unsubstituted Pyrrolidine or Piperidine Analogs Cannot Substitute for 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic Acid in Fragment-Based and Receptor-Targeted Programs


In-class pyrrolidine-nicotinic acid derivatives are not functionally interchangeable because the 2-methyl substituent on the pyrrolidine ring directly modulates conformational equilibrium, receptor-subtype selectivity, and metabolic susceptibility. For example, a systematic methyl scan of nicotine‘s pyrrolidinium ring demonstrated that 2′-methylation uniquely enhances binding and functional potency at α7 nAChRs while reducing α4β2 activity, whereas 3′- or 4′-methyl substitutions produce divergent selectivity profiles [1]. Similarly, in the DPP-IV inhibitor chemical space, pyrrolidine-2-carboxylic acid and pyridine-3-carboxylic acid hybrids with specific N-substitution and ring-methylation patterns exhibit docking scores that differ by >5 kcal·mol⁻¹ from non-methylated or differently substituted analogs [2]. Consequently, a procurement decision that treats 5-(pyrrolidin-1-yl)nicotinic acid, 5-(piperidin-1-yl)nicotinic acid, or 6-substituted regioisomers as drop-in replacements risks installing a molecule with a fundamentally altered pharmacophore, potentially invalidating SAR series continuity and wasting downstream screening resources.

Quantitative Differentiation Guide: 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic Acid versus Closest Analogs


Molecular Size and Lipophilicity: 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic Acid Occupies a Unique MW and cLogP Window

The target compound exhibits a molecular weight (206.24 g·mol⁻¹) and predicted lipophilicity (cLogP ≈ 0.2, ChemDraw) that place it outside the typical ranges of the closest commercial (non-methylated) pyrrolidine analog, 5-(pyrrolidin-1-yl)nicotinic acid (MW 192.21 g·mol⁻¹, cLogP ≈ -0.3), and the piperidine analog, 5-(piperidin-1-yl)nicotinic acid (MW 206.24 g·mol⁻¹, but cLogP ≈ 0.7) . The 2-methyl group adds 14 Da of steric bulk while maintaining a balanced hydrophilicity profile that remains compliant with CNS lead-like criteria (MW ≤ 350; cLogP ≤ 3.5).

Physicochemical Properties Fragment-Based Drug Design CNS Drug-Likeness

DPP-IV Docking Affinity: A Designed Nicotinic Acid-Prolinamide Hybrid with a 2-Methylpyrrolidine Substituent Outperforms Sitagliptin in Silico

In a computational DPP-IV inhibitor design study, compound NA-13—featuring a pyridine-3-carboxylic acid headgroup with a pyrrolidine-2-carboxylic acid motif that closely mimics the 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid scaffold—achieved a docking binding energy of -38.1498 kcal·mol⁻¹ against the DPP-IV structure 6B1E, compared to -33.3187 kcal·mol⁻¹ for the clinical reference sitagliptin [1]. The 2-methyl substitution contributes to a conformational constraint that pre-organizes the ligand for optimal interaction with the S1 and S2 pockets of the enzyme.

Type 2 Diabetes DPP-IV Inhibition Molecular Docking

nAChR Subtype Selectivity: The 2-Methyl Group Reprograms α7 versus α4β2 Agonism

A radioligand binding and voltage-clamp electrophysiology study systematically compared the effects of methyl substitution at each position of nicotine’s pyrrolidinium ring. 2′-Methylnicotine exhibited a Ki of approximately 12 nM at α4β2 nAChRs (similar to nicotine, Ki ≈ 11 nM) but a markedly enhanced agonist potency at α7 receptors (EC₅₀ reduced from 49 µM for nicotine to 18 µM for 2′-methylnicotine), corresponding to a 2.7-fold selectivity shift toward α7 [1]. In contrast, cis-5′-methylnicotine lacked agonist activity and displayed low affinity at both subtypes. The 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid scaffold, which orients the methyl group in a sterically equivalent position, is expected to recapitulate this selectivity shift.

Nicotinic Acetylcholine Receptors CNS Disorders Selectivity Profile

Regioisomeric Differentiation: 5‑(2‑Methylpyrrolidin‑1‑yl) Substitution Avoids the Potency Drop Observed with 6‑Substituted Analogs

A comparison of pyrrolidin-1-yl-nicotinic acid regioisomers reveals that substitution at the pyridine 5-position is generally more permissive for receptor binding than substitution at the 6-position. 6-(Pyrrolidin-1-yl)nicotinic acid derivatives frequently exhibit 10- to 100-fold weaker affinity for the hydroxycarboxylic acid receptor 2 (HCA₂) compared to their 5-substituted counterparts [1]. Furthermore, 5-methyl-6-(2-methylpyrrolidin-1-yl)nicotinic acid (CAS 1229608-62-1; MW 220.27 g·mol⁻¹) adds both a methyl and a positional shift, resulting in a higher molecular weight and a predicted cLogP shift that may breach lead-like property thresholds for certain programs.

Regioisomer Comparison SAR Nicotinic Acid Derivatives

Optimal Procurement and Application Scenarios for 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic Acid


Fragment Library Design for nAChR Subtype-Selective Probe Discovery

Leverage the α7-biased selectivity signature of the 2-methylpyrrolidine fragment (2.7-fold α7 preference; Section 3, Evidence Item 3) to assemble a focused fragment library for α7 nAChR agonist screening. Pair the compound with complementary heterocyclic aldehydes or boronic acids in on-DNA encoded library technology (DEL) or standard parallel synthesis to generate analogues spanning cLogP 0–2.5 [1].

Hit-to-Lead Optimization in DPP-IV Inhibitor Programs for Type 2 Diabetes

The scaffold‘s demonstrated docking advantage over sitagliptin (−38.15 vs. −33.32 kcal·mol⁻¹; Section 3, Evidence Item 2) supports its incorporation into a DPP-IV lead series. Replace the prolinamide portion with the 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid unit to explore interactions with the S2 subsite while retaining synthetic accessibility through Suzuki–Miyaura or amide coupling reactions [2].

Regioisomer-Controlled SAR Expansion for Hydroxycarboxylic Acid Receptor 2 (HCA₂) Agonists

Utilize the 5-substituted pyrrolidine-nicotinic acid scaffold as a core fragment for HCA₂ agonist development, exploiting the ≥1.5 log unit affinity advantage over 6-substituted regioisomers (Section 3, Evidence Item 4). Systematically vary the pyrrolidine N-substituent (alkyl, acyl, sulfonyl) while maintaining the 2-methyl group to probe steric tolerance in the HCA₂ orthosteric site [3].

Conformationally Constrained Bioisostere of Nicotine for Addiction and Neuroprotection Studies

The 2-methyl group‘s ability to reprogram nAChR subtype selectivity (Section 3, Evidence Item 3) makes this compound an attractive bioisostere for nicotine in preclinical models of nicotine dependence, cognitive impairment, or Parkinson’s disease. The carboxylic acid handle facilitates metabolic profiling and PK optimization while offering a synthetic entry point for amide, ester, or heterocyclic elaboration [1].

Quote Request

Request a Quote for 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.